molecular formula C17H21N3O3S B4627399 N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4627399
M. Wt: 347.4 g/mol
InChI Key: FKVSPRIRZMKICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide often involves multi-step processes. While specific synthesis methods for this compound were not directly found, insights can be drawn from related compounds. For example, the synthesis of benzothiazole derivatives involves strategic functionalization and cyclization reactions, utilizing green chemistry principles for atom economy and environmental sustainability (Zhilitskaya et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiazole core, which is crucial for its biological and chemical properties. Studies on similar compounds indicate that the benzothiazole ring imparts significant biological activity, making it a focal point for structural analysis and derivatization to enhance activity (Bhat & Belagali, 2020).

Chemical Reactions and Properties

Benzothiazole derivatives, closely related to the compound , participate in a variety of chemical reactions, primarily due to their reactive sites which allow for substitutions and modifications. These reactions enable the creation of a diverse range of derivatives with varied chemical properties and potential applications (Rossi et al., 2014).

Scientific Research Applications

Synthesis and Characterization

The compound has been explored in various synthetic pathways for heterocyclic compounds, which are critical in medicinal chemistry and materials science. Studies have demonstrated its utility in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, highlighting its potential in creating pharmacologically active structures or materials with unique properties (Bakhite et al., 2005). Additionally, the synthesis of 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide and its structural analysis indicate the versatility of such compounds in forming stable, planar configurations important for binding interactions in biological systems (Rodier et al., 1993).

Antimicrobial and Antioxidant Activities

Further research has been directed towards evaluating the biological activities of derivatives of such compounds. A study on the catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids revealed significant antimicrobial and antioxidant activities, suggesting that modifications of the core structure could lead to potent biologically active compounds (Sindhe et al., 2016).

Anticancer Potential

Moreover, the exploration into anticancer activities is noteworthy. Compounds related to the structure of interest have shown promising in vitro anticancer activities against a variety of cancer cell lines, underscoring the potential for such molecules to serve as leads for the development of new anticancer therapies (Waghmare et al., 2013).

Corrosion Inhibition

On the materials science front, derivatives of this compound have been studied for their corrosion inhibiting effects on steel in acidic conditions. The findings indicate that these molecules can offer significant protection against corrosion, making them valuable in industrial applications where durability and longevity of materials are of paramount importance (Hu et al., 2016).

properties

IUPAC Name

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-4-10-5-6-11-12(7-10)24-17(14(11)15(18)21)19-16(22)13-8(2)20-23-9(13)3/h10H,4-7H2,1-3H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVSPRIRZMKICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 3
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 4
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 5
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 6
N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.